molecular formula C15H14O3 B123711 4-Benzyloxyphenylacetic acid CAS No. 6547-53-1

4-Benzyloxyphenylacetic acid

Katalognummer: B123711
CAS-Nummer: 6547-53-1
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: XJHGAJLIKDAOPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Benzyloxyphenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization.

Another method involves the hydrolysis of methyl-4-benzyloxyphenyl acetate using lithium hydroxide in a mixture of methanol, tetrahydrofuran, and water . The reaction mixture is stirred at ambient temperature for about an hour to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also include additional steps for purification and quality control to ensure consistency and safety of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyloxyphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyloxyphenylethanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

Recent studies have indicated that derivatives of 4-BPA exhibit anti-cancer properties. For instance, research on compounds derived from betulinic acid, which share structural similarities with 4-BPA, has shown promising results in inhibiting tumor growth in lung cancer models. These compounds target specific pathways involved in cancer cell proliferation and survival, suggesting a potential for 4-BPA derivatives in cancer therapy .

1.2 Neuroprotective Effects

4-BPA has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds synthesized from 4-BPA have shown efficacy as dual-acting ligands that inhibit human butyrylcholinesterase (hBChE) while also interacting with cannabinoid receptors. This dual action is beneficial for treating conditions associated with cholinergic dysfunction and neuroinflammation .

Synthetic Methodologies

2.1 Synthesis of Complex Molecules

The structural framework of 4-BPA serves as a versatile scaffold for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create hybrid compounds with enhanced biological activity. For example, modifications at the phenolic position of 4-BPA have led to the development of novel benzimidazole carbamates that demonstrate selective inhibition of cholinesterases .

2.2 Photoredox Catalysis

4-BPA has been utilized in photoredox catalysis for the selective functionalization of carboxylic acids. This method allows for the introduction of deuterium into specific positions of organic molecules, which can be valuable for tracing studies and understanding metabolic pathways in drug metabolism .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

The inhibitory properties of 4-BPA derivatives on cholinesterases have been extensively studied. These compounds exhibit varying degrees of inhibition, which are crucial for developing treatments for diseases characterized by cholinergic deficits, such as Alzheimer's disease. The structure-activity relationship (SAR) studies on these derivatives provide insights into optimizing their pharmacological profiles .

3.2 Solubility and Thermodynamic Properties

Research into the thermodynamic properties of 4-BPA has revealed important information regarding its solubility and sublimation characteristics, which are critical for formulation development in pharmaceutical applications . Understanding these properties aids in predicting the behavior of 4-BPA in biological systems and its potential bioavailability.

Table 1: Summary of Biological Activities of 4-BPA Derivatives

Compound NameActivity TypeTargetIC50 Value (µM)Reference
Benzimidazole CarbamateCholinesterase InhibitorhBChE42.6
Betulinic Acid DerivativeAnti-cancerLung Cancer ModelsN/A
Novel Hybrid CompoundNeuroprotectiveCannabinoid ReceptorsN/A

Table 2: Synthetic Methods Utilizing 4-BPA

MethodologyDescriptionYield (%)
Photoredox CatalysisDeuteration of carboxylic acidsUp to 96%
Chemical ModificationSynthesis of benzimidazole carbamates45-92%
Thermodynamic StudiesInvestigation of solubility and sublimationN/A

Wirkmechanismus

The mechanism of action of 4-Benzyloxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines . The benzyloxy group plays a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

4-Benzyloxyphenylacetic acid can be compared with other similar compounds such as:

    4-Hydroxyphenylacetic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    4-Methoxyphenylacetic acid: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.

    Phenylacetic acid: The simplest form without any substituents on the phenyl ring.

The presence of the benzyloxy group in this compound imparts unique properties, such as increased lipophilicity and altered reactivity, making it distinct from its analogs .

Biologische Aktivität

4-Benzyloxyphenylacetic acid (BPh) is a para-substituted phenyl-acetic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of BPh, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15_{15}H14_{14}O3_3
  • Molecular Weight : 242.27 g/mol
  • Melting Point : 119-123 °C
  • Density : 1.2 g/cm³

BPh exhibits its biological effects primarily through the modulation of inflammatory pathways and potential anticancer mechanisms. The compound has been studied for its ability to inhibit the growth of edema in animal models, suggesting anti-inflammatory properties.

Anti-Inflammatory Activity

Research indicates that BPh and its polymer analogs have significant anti-inflammatory effects. A study evaluated the inhibitory effect of polymer analogs of BPh on edema growth in the hind legs of rats. The relative activities of these esters compared to BPh were measured, revealing varying degrees of effectiveness:

Polymer AnalogRelative Activity
P-I-BPh0.06
P-II-BPh0.10
P-III-BPh0.37

The enhanced activity observed with P-III-BPh is attributed to better release kinetics due to hydrolysis, indicating that structural modifications can influence biological efficacy .

Anticancer Potential

BPh has also been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of phenylacetic acids can inhibit tumor proliferation. A notable study demonstrated that certain derivatives could suppress lung cancer growth in mouse models . While BPh itself was not the primary focus, its structural analogs suggest a pathway for further research into its anticancer capabilities.

Case Studies and Research Findings

  • Inhibition of Edema Growth :
    • A study involved administering BPh to rats with induced edema, demonstrating a clear dose-dependent inhibition of swelling, supporting its use as an anti-inflammatory agent .
  • Synthesis of Derivatives :
    • Researchers synthesized novel phenylacetic acid derivatives with halogenated benzyl subunits to evaluate their activity as aldose reductase inhibitors. Some derivatives showed promising biological activity, indicating that modifications to the benzyl group can enhance therapeutic effects .
  • Polymer Analogs :
    • The study on polymer analogs highlighted the importance of molecular structure in determining biological activity, showing that bulky polymer chains could hinder biological accessibility despite potential efficacy .

Eigenschaften

IUPAC Name

2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHGAJLIKDAOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215791
Record name 4-Benzyloxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6547-53-1
Record name 4-Benzyloxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6547-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006547531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6547-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyloxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Benzyloxyphenylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE5NH2G3DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-(2-methoxybenzyloxy)phenylacetic acid; 4-(4-fluorobenzyloxy)phenylacetic acids; 2-(thiazol-4-yl)acetic acid; 2-(thiazol-4-yl)-2-methoxyiminoacetic acid;
Name
4-(2-methoxybenzyloxy)phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-(4-fluorobenzyloxy)phenylacetic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(thiazol-4-yl)-2-methoxyiminoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1:2 methanol/tetrahydrofuran (60 mL) solution of (4-benzyloxy-phenyl)-acetic acid methyl ester (1.35 g, 5.27 mmol) was combined with 2M aqueous lithium hydroxide (20 mL) at room temperature and the reaction was stirred overnight. The reaction was acidified to pH 1 with 1N hydrochloric acid and extracted with ethyl acetate (2×50 mL). The organic portions were dried over sodium sulfate and the solvent removed in vacuo to give the title compound as a white crystalline solid (1.25 g, 98%). 1H NMR (300 MHz, CDCl3) S3.63 (s, 2H), 5.09 (s, 2H), 6.96-6.99 (d, 2H), 7.22-7.25 (d, 2H), 7.3-7.5 (m, 5H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods III

Procedure details

To a stirred solution of ethyl 2-(4-(benzyloxy)phenyl)acetate (20 g, 0.07 mol) in EtOH (300 mL) was added a solution of KOH (20.7 g, 0.37 mol) in water (100 mL) at RT. The reaction mixture was then stirred for additional 1 h at RT and then concentrated in vacuo. The residue was acidified to pH˜2 using 2 N HCl and extracted with EtOAc (3×200 mL). The combined organic layers were washed with water, dried over Na2SO4, filtered, and concentrated in vacuo to afford 2-(4-(benzyloxy)phenyl)acetic acid (19 g, 98%) as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of methyl-4-benzyloxyphenyl acetate (Compound 16, 12.08 g, 47.2 mmol) in a mixture of methanol (45 mL), tetrahydrofuran (40 mL) and water (15 mL) was treated with lithium hydroxide monohydrate (5 g, 119 mmol) and the resulting reaction mixture was stirred at ambient temperature for 1 h. The precipitated solid in the reaction mixture was filtered and washed well with diethyl ether. The white solid was then dissolved in dilute, aqueous hydrochloric acid and the solution was extracted with ethyl acetate (×2). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title product as a white solid (11 g, 96%).
Name
methyl-4-benzyloxyphenyl acetate
Quantity
12.08 g
Type
reactant
Reaction Step One
Name
Compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyloxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Benzyloxyphenylacetic acid
Reactant of Route 3
4-Benzyloxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
4-Benzyloxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
4-Benzyloxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
4-Benzyloxyphenylacetic acid
Customer
Q & A

Q1: What are the known metabolites of 4-Benzyloxyphenylacetic acid (benzofenac) in different species?

A1: Research using GC/MS analysis identified several metabolites of benzofenac in the urine of rats, rabbits, dogs, and humans. [] The study utilized deuterium-labeled benzofenac to elucidate the structures of these metabolites through electron impact and chemical ionization spectral analysis. [] While the specific metabolites weren't listed in the provided abstract, this research highlights the diverse metabolic pathways of benzofenac across different species.

Q2: How does this compound interact with the enzyme branched-chain aminotransferase (BCAT)?

A2: this compound and its derivatives act as inhibitors of BCAT, specifically the mitochondrial isoform (hBCATm). [] While the exact mechanism of interaction wasn't detailed in the provided abstracts, research shows benzofenac exhibits a two-fold higher affinity for hBCATm (Ki=43 μM) compared to the cytosolic isoform (hBCATc, Ki=93 μM). [] This selectivity suggests a potential interaction with specific structural features of hBCATm.

Q3: Can the structure of this compound be modified to enhance its anti-inflammatory activity?

A3: Yes, studies exploring structure-activity relationships have focused on modifying the this compound scaffold to enhance its anti-inflammatory properties. [] Replacing the chlorine atom with fluorine and introducing alkoxy groups on the phenyl ring led to the synthesis of 3-fluoro-4-alkoxyphenylalkanoic acids. [] These modifications aimed to improve the pharmacological profile compared to benzofenac. []

Q4: Are there polymeric forms of this compound, and do they retain biological activity?

A4: Researchers have synthesized polymer analogs of this compound by esterifying it with various polymer alcohols, including poly(vinyl alcohol), poly(2-hydroxyethyl methacrylate), and poly(2,3-dihydroxypropyl methacrylate). [] These polymeric forms displayed reduced anti-inflammatory activity compared to free this compound, likely due to differences in their release and metabolism. []

Q5: What is the impact of age on the sensitivity to anemia induced by this compound?

A5: Studies in rats revealed an age-dependent sensitivity to anemia induction by various substances, including this compound. [] Older rats exhibited heightened symptoms of anemia when exposed to these compounds compared to younger rats. [] This suggests age-related differences in drug metabolism, detoxification mechanisms, or sensitivity of red blood cells.

Q6: How do levels of this compound differ between rats and rabbits?

A6: While specific data wasn't provided in the abstract, a study directly compared serum levels of this compound in rats and rabbits. [] This suggests species-specific differences in absorption, distribution, metabolism, and excretion (ADME) impacting the drug's pharmacokinetic profile.

Q7: Does adjuvant arthritis influence the levels of this compound and liver microsomal activity?

A7: Research investigated the impact of adjuvant arthritis on both this compound levels and the activity of the liver microsomal system, which plays a crucial role in drug metabolism. [] The specific findings weren't detailed in the abstract, but this research highlights the potential interplay between inflammatory conditions, drug metabolism, and therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.